Iron, tris(diethyldithiocarbamato)-

Description

BenchChem offers high-quality Iron, tris(diethyldithiocarbamato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron, tris(diethyldithiocarbamato)- including the price, delivery time, and more detailed information at info@benchchem.com.

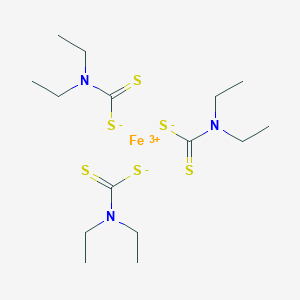

Structure

3D Structure of Parent

Properties

CAS No. |

13963-59-2 |

|---|---|

Molecular Formula |

C15H30FeN3S6 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;iron(3+) |

InChI |

InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |

InChI Key |

WGPCJVLKOFIRMS-UHFFFAOYSA-K |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

Other CAS No. |

13963-59-2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Iron(III) Tris(diethyldithiocarbamate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Iron(III) tris(diethyldithiocarbamate), a coordination complex with significant interest in various scientific fields, including materials science and drug development. This document details the prevalent synthetic methodologies, focusing on the widely employed salt metathesis reaction. It offers step-by-step experimental protocols for both the precursor ligand and the final iron complex. A thorough compilation of the compound's physicochemical and spectroscopic properties is presented in structured tables for easy reference. Furthermore, this guide includes visualizations of the synthetic workflow and relevant biological signaling pathways, rendered using the DOT language, to provide a clear and concise understanding of the processes involved.

Introduction

Iron(III) tris(diethyldithiocarbamate), with the chemical formula Fe(S₂CNEt₂)₃, is a coordination complex in which a central iron(III) ion is chelated by three diethyldithiocarbamate ligands.[1] It is a dark brown to black solid that is soluble in many organic solvents.[1] This compound has garnered considerable attention due to its interesting magnetic properties, specifically its spin crossover behavior, where the spin state of the iron center is sensitive to temperature.[1]

From a drug development perspective, the diethyldithiocarbamate ligand and its metal complexes have shown promise as nitric oxide (NO) scavengers and inhibitors of enzymes such as superoxide dismutase (SOD).[2][3] These activities are crucial in various pathological conditions involving oxidative stress and inflammatory responses. The ability of Iron(III) tris(diethyldithiocarbamate) to interact with biological systems makes it a compound of interest for therapeutic and diagnostic applications.

Synthesis Methodology

The most common and efficient method for the synthesis of Iron(III) tris(diethyldithiocarbamate) is through a salt metathesis reaction.[1] This involves the reaction of a soluble iron(III) salt with a soluble salt of the diethyldithiocarbamate ligand, typically sodium diethyldithiocarbamate. The desired product, being insoluble in the reaction medium, precipitates out and can be isolated by filtration.

Synthesis of the Ligand: Sodium Diethyldithiocarbamate

The precursor ligand, sodium diethyldithiocarbamate, is synthesized from diethylamine and carbon disulfide in the presence of a base, such as sodium hydroxide.[2]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar equivalent of sodium hydroxide in ethanol or water.

-

Slowly add one equivalent of diethylamine to the cooled solution while stirring.

-

Continue stirring and slowly add one equivalent of carbon disulfide dropwise to the reaction mixture. The temperature should be maintained at or below 25°C.[4]

-

After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

The resulting solution of sodium diethyldithiocarbamate can be used directly in the next step, or the solid product can be isolated by evaporation of the solvent. A yield of 99.85% has been reported for a similar synthesis of sodium dimethyldithiocarbamate.[4]

Synthesis of Iron(III) Tris(diethyldithiocarbamate)

The final complex is prepared by reacting the sodium diethyldithiocarbamate ligand with an iron(III) salt.

Experimental Protocol:

-

Prepare an aqueous or ethanolic solution of sodium diethyldithiocarbamate from the previous step or by dissolving the commercially available salt.

-

In a separate beaker, dissolve a stoichiometric amount (one-third of the molar equivalent of the dithiocarbamate ligand) of an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), in water or ethanol.

-

Slowly add the iron(III) salt solution to the stirred solution of sodium diethyldithiocarbamate.

-

A dark-colored precipitate of Iron(III) tris(diethyldithiocarbamate) will form immediately.

-

Continue stirring the mixture for a period to ensure complete precipitation.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the precipitate with distilled water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol or diethyl ether to facilitate drying.

-

Dry the product in a desiccator under vacuum.

Purification

For obtaining a high-purity product, recrystallization can be performed.

Experimental Protocol:

-

Dissolve the crude Iron(III) tris(diethyldithiocarbamate) in a minimal amount of a suitable hot solvent or solvent mixture, such as chloroform, dichloromethane, or a mixture of hexane and acetone.[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₀FeN₃S₆ | [6] |

| Molecular Weight | 500.63 g/mol | [1] |

| Appearance | Dark brown to black solid | [1] |

| Density | 1.404 g/cm³ | [1] |

| Melting Point | Decomposes above 180 °C | [7] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic and Structural Data

| Parameter | Value | Reference(s) |

| IR Spectroscopy (cm⁻¹) | ν(C-N): ~1500, ν(C-S): ~1000, ν(Fe-S): ~350-400 | [8] |

| UV-Vis Spectroscopy (λmax) | ~270-380 nm range for similar Fe(III) complexes | [9][10] |

| Mössbauer Isomer Shift (δ) at 295 K | ~0.287 mm·s⁻¹ (for a similar Fe(III) HS complex) | [11] |

| Mössbauer Quadrupole Splitting (ΔEQ) at 295 K | ~0.640 mm·s⁻¹ (for a similar Fe(III) HS complex) | [11] |

| Fe-S Bond Length at 297 K | 356 pm | [1] |

| Fe-S Bond Length at 79 K | 231 pm | [1] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of Iron(III) tris(diethyldithiocarbamate).

Biological Signaling Pathways

Caption: Biological pathways influenced by diethyldithiocarbamate.

Conclusion

This technical guide has outlined the synthesis and key characteristics of Iron(III) tris(diethyldithiocarbamate). The salt metathesis reaction provides a reliable and straightforward route to this complex. The compiled data offers a valuable resource for researchers in characterizing this compound. The visualized workflows and biological pathways provide a clear conceptual framework for its synthesis and potential mechanisms of action in a biological context. Further research into the specific applications of this compound, particularly in the realm of drug development, is warranted to fully explore its therapeutic potential.

References

- 1. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Diethyldithiocarbamate prolongs survival of mice in a lipopolysaccharide-induced endotoxic shock model: evidence for multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Iron diethyldithiocarbamate | C15H30FeN3S6 | CID 84123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure and Bonding of Iron, tris(diethyldithiocarbamato)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of iron(III) tris(diethyldithiocarbamato), a coordination complex of significant interest due to its spin crossover (SCO) properties. This document details the experimental protocols for its synthesis and characterization, presents key quantitative data in structured tables, and utilizes visualizations to illustrate its structural and electronic properties.

Introduction

Iron(III) tris(diethyldithiocarbamato), with the chemical formula Fe(S₂CNEt₂)₃, is a neutral coordination complex featuring a central iron(III) ion octahedrally coordinated to three bidentate diethyldithiocarbamate ligands. Each ligand binds to the iron center through its two sulfur atoms. This compound is a well-studied example of a spin crossover (SCO) complex, where the spin state of the central iron(III) ion can be reversibly switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature. This property makes it a model system for understanding the fundamental principles of molecular magnetism and a potential candidate for applications in molecular switches and data storage devices.

Synthesis

The synthesis of iron(III) tris(diethyldithiocarbamato) is typically achieved through a salt metathesis reaction, a common method for the preparation of dithiocarbamate complexes.[1][2] This involves the reaction of an iron(III) salt with a soluble salt of the diethyldithiocarbamate ligand.

Experimental Protocol: Synthesis of Iron(III) tris(diethyldithiocarbamato)

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium diethyldithiocarbamate trihydrate (NaS₂CNEt₂·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of iron(III) chloride hexahydrate in a minimum amount of deionized water.

-

In a separate beaker, dissolve three molar equivalents of sodium diethyldithiocarbamate trihydrate in deionized water.

-

-

Reaction:

-

Slowly add the aqueous solution of sodium diethyldithiocarbamate to the stirred aqueous solution of iron(III) chloride.

-

A dark brown to black precipitate of iron(III) tris(diethyldithiocarbamato) will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the mixture for a short period to ensure complete reaction.

-

Collect the precipitate by suction filtration using a Büchner funnel.

-

Wash the solid product with deionized water to remove any unreacted salts.

-

Further wash the product with ethanol.

-

Dry the final product in a desiccator over a suitable drying agent.

-

Molecular Structure and Crystallography

The molecular structure of iron(III) tris(diethyldithiocarbamato) has been extensively studied by single-crystal X-ray diffraction. The seminal work by Leipoldt and Coppens in 1973 provided detailed structural information at both room temperature (297 K) and low temperature (79 K), revealing the significant structural changes that accompany the spin crossover phenomenon.[3] The iron center adopts a distorted octahedral coordination geometry with idealized D₃ symmetry.[1]

Crystallographic Data

The crystallographic data for iron(III) tris(diethyldithiocarbamato) is summarized in the table below. The data highlights the contraction of the Fe-S bond lengths upon cooling, which is characteristic of the transition from a high-spin to a low-spin state.

| Parameter | 297 K (High-Spin) | 79 K (Low-Spin) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 14.156 | 13.989 |

| b (Å) | 10.511 | 10.334 |

| c (Å) | 17.151 | 16.963 |

| β (°) | 116.69 | 116.53 |

| Volume (ų) | 2280.5 | 2190.9 |

| Z | 4 | 4 |

| Average Fe-S bond length (Å) | 2.408 | 2.31 |

Data sourced from Leipoldt, J. G.; Coppens, P. Inorg. Chem. 1973, 12 (10), 2269–2274.[3]

Selected Bond Lengths and Angles

| Bond/Angle | 297 K (High-Spin) | 79 K (Low-Spin) |

| Fe-S1 (Å) | 2.356 | 2.308 |

| Fe-S2 (Å) | 2.439 | 2.312 |

| Fe-S3 (Å) | 2.430 | 2.310 |

| S1-Fe-S2 (°) | 74.8 | 76.2 |

| S1-Fe-S3 (°) | 96.5 | 94.6 |

| S2-Fe-S3 (°) | 98.4 | 94.8 |

Data sourced from Leipoldt, J. G.; Coppens, P. Inorg. Chem. 1973, 12 (10), 2269–2274.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Mounting: A suitable single crystal of iron(III) tris(diethyldithiocarbamato) is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas to maintain the desired temperature (e.g., 297 K or 79 K).

-

X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects).

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

-

Bonding and Electronic Structure

The bonding in iron(III) tris(diethyldithiocarbamato) involves the coordination of the "soft" sulfur donor atoms of the dithiocarbamate ligands to the iron(III) center. The electronic structure of the complex is highly dependent on the Fe-S bond distances, which in turn are influenced by temperature.

At higher temperatures, the complex is in a high-spin state (S = 5/2). The five d-electrons of the Fe(III) ion are distributed among the t₂g and e_g* orbitals as (t₂g)³(e_g)². This configuration results in longer Fe-S bonds due to the occupation of the antibonding e_g orbitals.

Upon cooling, the complex undergoes a spin crossover to a low-spin state (S = 1/2). The d-electrons are rearranged to a (t₂g)⁵ configuration. The depopulation of the antibonding e_g* orbitals leads to a significant shortening of the Fe-S bonds.

Figure 1: Relationship between spin state and Fe-S bond length.

Spectroscopic and Magnetic Properties

The spin crossover behavior of iron(III) tris(diethyldithiocarbamato) can be monitored by various spectroscopic and magnetic techniques.

Magnetic Susceptibility

The magnetic susceptibility of the complex is highly temperature-dependent. At high temperatures, the complex is paramagnetic with a magnetic moment close to the spin-only value for a high-spin d⁵ system (5.92 μB). As the temperature is lowered, the magnetic moment decreases, reflecting the transition to the low-spin state, which has a magnetic moment closer to the spin-only value for a low-spin d⁵ system (1.73 μB).

| Temperature (K) | Effective Magnetic Moment (μB) |

| 296 | ~4.4 |

| 200 | ~3.5 |

| 100 | ~2.2 |

| 4.2 | ~2.0 |

Data is illustrative and based on typical values for this class of compounds.

Experimental Protocol: Magnetic Susceptibility Measurement

Procedure:

-

Sample Preparation: A powdered sample of iron(III) tris(diethyldithiocarbamato) is packed into a suitable sample holder.

-

Measurement:

-

The sample is placed in a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically over a range from liquid helium temperatures (~2 K) to above room temperature.

-

The measurements are performed under a constant applied magnetic field.

-

-

Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χM) and the effective magnetic moment (μeff) is calculated using the equation μeff = 2.828(χM T)¹/².

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nucleus and is particularly sensitive to changes in spin state. The Mössbauer spectrum of iron(III) tris(diethyldithiocarbamato) typically shows a transition from a quadrupole-split doublet characteristic of the high-spin state at room temperature to a different doublet characteristic of the low-spin state at low temperatures.

| Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| High-Spin | ~0.40 | ~0.60 |

| Low-Spin | ~0.45 | ~1.50 |

Data is illustrative and based on typical values for this class of compounds.

Experimental Protocol: Mössbauer Spectroscopy

Procedure:

-

Source: A ⁵⁷Co source in a rhodium matrix is typically used.

-

Absorber: A powdered sample of the iron complex is uniformly spread in a sample holder.

-

Measurement:

-

The absorber is placed between the source and a detector.

-

The source is moved with a range of velocities to Doppler shift the energy of the emitted γ-rays.

-

The transmission of γ-rays through the sample is measured as a function of the source velocity.

-

For variable temperature measurements, the sample is placed in a cryostat.

-

-

Data Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters.

Logical Workflow for Characterization

The characterization of iron(III) tris(diethyldithiocarbamato) follows a logical workflow to elucidate its structure and properties.

Figure 2: Workflow for the characterization of the complex.

Conclusion

Iron(III) tris(diethyldithiocarbamato) serves as a paradigm for understanding the intricate relationship between molecular structure, electronic configuration, and magnetic properties in coordination complexes. The temperature-induced spin crossover from a high-spin to a low-spin state is accompanied by significant changes in the Fe-S bond lengths, which can be precisely monitored by X-ray crystallography. Techniques such as magnetic susceptibility measurements and Mössbauer spectroscopy provide quantitative insights into the spin state and the local electronic environment of the iron center. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of inorganic chemistry, materials science, and drug development who are interested in the fascinating properties of this and related spin crossover compounds.

References

A Technical Guide to the Spin Crossover Phenomenon in Tris(diethyldithiocarbamato)iron(III)

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

The phenomenon of spin crossover (SCO) represents one of the most striking examples of molecular bistability, where a metal complex can switch between two distinct electronic spin states in response to external stimuli such as temperature, pressure, or light irradiation.[1] This behavior is particularly prominent in 3d transition metal complexes with d⁴ to d⁷ electron configurations. Tris(diethyldithiocarbamato)iron(III), with the formula Fe(S₂CNEt₂)₃, stands as a canonical example of a spin crossover complex. First identified by Cambi and Szegő in 1931, its anomalous magnetic properties have made it a cornerstone for understanding the fundamental principles of spin-state switching.[2][3]

This technical guide provides an in-depth analysis of the spin crossover phenomenon in Fe(S₂CNEt₂)₃. It details the synthesis, structure, and the electronic equilibrium that governs its behavior. Furthermore, it furnishes comprehensive experimental protocols for its characterization and presents key quantitative data in a structured format for researchers in inorganic chemistry, materials science, and drug development, where dithiocarbamate compounds have found utility.

Synthesis and Molecular Structure

Tris(diethyldithiocarbamato)iron(III) is an octahedral coordination complex with idealized D₃ symmetry.[2] The central iron(III) ion is coordinated to three bidentate diethyldithiocarbamate ligands, forming a stable FeS₆ core.[3] The molecule is a black, crystalline solid soluble in many organic solvents.[2]

Synthesis Protocol

The synthesis of Fe(S₂CNEt₂)₃ is typically achieved through a straightforward salt metathesis reaction.[2][4]

Materials:

-

Iron(III) chloride (FeCl₃)

-

Sodium diethyldithiocarbamate (NaS₂CNEt₂)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of iron(III) chloride. For example, dissolve 5.0 mmol of FeCl₃ in 25 mL of deionized water.[4]

-

In a separate beaker, prepare an aqueous solution of sodium diethyldithiocarbamate by dissolving a stoichiometric equivalent (3 molar equivalents) in deionized water.

-

Slowly add the sodium diethyldithiocarbamate solution dropwise to the stirring iron(III) chloride solution.[4]

-

Upon addition, a dark-colored precipitate of Fe(S₂CNEt₂)₃ will form immediately.

-

Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Collect the black solid precipitate by vacuum filtration.

-

Wash the product sequentially with deionized water and then with cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Dry the final product, Fe(S₂CNEt₂)₃, under vacuum. Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from a suitable solvent mixture like dichloromethane/hexane.[5]

The Spin Crossover Equilibrium

The core of the SCO phenomenon in Fe(S₂CNEt₂)₃, a d⁵ system, is the temperature- and pressure-sensitive equilibrium between two distinct electronic spin states: a high-spin (HS) state and a low-spin (LS) state.[6]

-

High-Spin (HS) State: At higher temperatures (e.g., near room temperature), the complex exists predominantly in the HS state with a spin quantum number S = 5/2.[3] The five d-electrons are arranged in the t₂g and e_g orbitals as (t₂g)³(e_g)², following Hund's rule. This state is characterized by a larger Fe-S bond length and a significant magnetic moment.

-

Low-Spin (LS) State: At lower temperatures (e.g., liquid nitrogen temperature), the LS state (S = 1/2) becomes energetically favored.[2] The d-electrons are arranged as (t₂g)⁵(e_g)⁰, minimizing the spin multiplicity. This state features shorter Fe-S bonds and a much lower magnetic moment.

The transition between these states is typically a gradual process, occurring over a wide temperature range, rather than an abrupt switch at a specific critical temperature (T₁/₂).[3]

Experimental Characterization Protocols

A multi-technique approach is essential to fully characterize the spin crossover behavior of Fe(S₂CNEt₂)₃. The workflow typically involves synthesis followed by parallel characterization methods.

Magnetic Susceptibility Measurements

This is the most direct method to probe the spin state of the complex.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is typically used.[5]

-

Sample Preparation: A polycrystalline sample of Fe(S₂CNEt₂)₃ (typically 5-15 mg) is weighed and placed into a gelatin capsule or other suitable sample holder.

-

Measurement Protocol:

-

The magnetic susceptibility (χ) is measured over a wide temperature range, for example, from 2 K to 300 K.[5]

-

Measurements are performed in both cooling and heating modes to check for thermal hysteresis.

-

A constant magnetic field (e.g., 0.1 T) is applied during the measurement.[7]

-

Data is collected and corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the complex itself (estimated using Pascal's constants).[7]

-

The data is typically presented as a plot of χₘT versus T, where χₘ is the molar magnetic susceptibility. The value of χₘT is directly proportional to the square of the effective magnetic moment (µ_eff).

-

⁵⁷Fe Mössbauer Spectroscopy

This nuclear technique is exceptionally sensitive to the local electronic environment of the iron nucleus, allowing for the simultaneous detection and quantification of both HS and LS species.[8]

-

Instrumentation: A standard transmission Mössbauer spectrometer equipped with a ⁵⁷Co source in a rhodium matrix.[9] A cryostat is required for variable-temperature measurements.

-

Measurement Protocol:

-

A powdered sample of the complex is uniformly distributed in a sample holder.

-

Spectra are recorded at various key temperatures, such as 300 K (predominantly HS), 77 K (predominantly LS), and several intermediate temperatures across the transition range.[9]

-

The resulting spectra are fitted using appropriate software (e.g., Recoil) to a model of Lorentzian doublets.[9]

-

The key parameters extracted are the isomer shift (δ), which reflects the s-electron density at the nucleus (and thus oxidation state), and the quadrupole splitting (ΔE_Q), which indicates the symmetry of the electric field gradient around the nucleus.[1]

-

In the spin transition region, the spectrum is a superposition of two distinct quadrupole doublets, one for the HS state and one for the LS state. The relative area of these doublets can be used to calculate the fraction of molecules in each spin state at a given temperature.[10][11]

-

Single-Crystal X-ray Diffraction

This technique provides definitive structural information, revealing the changes in bond lengths and coordination geometry between the spin states.

-

Instrumentation: A single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo-Kα) and a low-temperature device.

-

Measurement Protocol:

-

A suitable single crystal of Fe(S₂CNEt₂)₃ is mounted on the diffractometer.

-

A full dataset of diffraction intensities is collected at a low temperature (e.g., 79 K or 100 K) to determine the structure of the LS form.[2]

-

The crystal is then warmed, and another full dataset is collected at a higher temperature (e.g., 297 K) to determine the structure of the HS form.[2]

-

The structures are solved and refined to yield precise atomic coordinates, from which critical bond lengths (especially Fe-S) and angles can be determined for each spin state.

-

Vibrational (Infrared) Spectroscopy

FTIR spectroscopy can track the spin transition by observing shifts in the vibrational frequencies of specific bonds, particularly the Fe-S stretching modes.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, capable of reaching the far-infrared region (down to ~200 cm⁻¹).[4]

-

Sample Preparation: The sample is typically prepared as a KBr pellet.[12]

-

Measurement Protocol:

-

An infrared spectrum is recorded at room temperature and, if instrumentation allows, at low temperature.

-

Analysis focuses on the far-infrared region for the Fe-S stretching vibrations and the mid-infrared region for the C-N stretching vibration of the dithiocarbamate ligand.

-

The transition from HS to LS is accompanied by a shift of the Fe-S band to higher energy (higher frequency), reflecting the strengthening of the bond.[10]

-

Quantitative Data Summary

The following tables summarize key quantitative data for Fe(S₂CNEt₂)₃ compiled from the literature.

Table 1: Magnetic Properties

| State | Temperature | χₘT (cm³·K·mol⁻¹) | Effective Magnetic Moment (µ_eff) (B.M.) |

|---|---|---|---|

| High-Spin (HS) | ~300 K | ~3.0 - 4.0 | 4.49 - 5.05[10] |

| Low-Spin (LS) | ~77 K | ~0.4 - 0.7 | Approaches spin-only value for S=1/2 (~1.73)[13] |

Table 2: Key Structural Parameters from X-ray Crystallography

| Parameter | Low-Spin State (79 K) | High-Spin State (297 K) |

|---|

| Average Fe-S Bond Length | ~231 pm[2] | ~356 pm (Note: this value appears unusually large)[2] |

Table 3: Representative ⁵⁷Fe Mössbauer Spectroscopy Parameters

| State | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) |

|---|---|---|

| High-Spin (HS) | ~0.29 (at 325 K)[9] | ~0.64 (at 325 K)[9] |

| Low-Spin (LS) | Values show little variation from HS state[14] | Significantly different from HS state, allowing resolution[14] |

Note: Isomer shifts are relative to α-Fe at room temperature.

Table 4: Characteristic Infrared Vibrational Frequencies

| Vibrational Mode | High-Spin (HS) Frequency (cm⁻¹) | Low-Spin (LS) Frequency (cm⁻¹) |

|---|---|---|

| ν(Fe-S) | 208 - 285[10][14] | 311 - 380[10][14] |

| ν(C-N) | ~1470 - 1500[11] | Shifts upon spin transition |

Theoretical Framework and Advanced Topics

The electronic behavior of Fe(S₂CNEt₂)₃ is rationalized by Ligand Field Theory (LFT), which describes how the interaction between the iron d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals.[15][16] In the octahedral FeS₆ environment, the d-orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. The energy separation between these levels (Δo) and the mean spin-pairing energy (P) dictate the preferred spin state.

-

If Δo < P, the HS state is favored.

-

If Δo > P, the LS state is favored.

For SCO complexes like Fe(S₂CNEt₂)₃, Δo ≈ P, allowing for the thermal equilibrium between the two states. Modern computational methods, particularly Density Functional Theory (DFT), are now widely used to model the structures and predict the energetic separation of the spin states, providing valuable insight into the SCO phenomenon.[17][18][19]

A related phenomenon observed in some SCO complexes is Light-Induced Excited Spin-State Trapping (LIESST), where irradiation at low temperatures can trap the complex in a metastable HS state.[20][21] While more common in Fe(II) systems, the principles are relevant to the broader field of photoswitchable molecular materials.[20]

Conclusion

Tris(diethyldithiocarbamate)iron(III) remains a paramount example for the study of spin crossover. Its straightforward synthesis and the distinct signatures of its high-spin and low-spin states across multiple analytical techniques make it an ideal system for both fundamental research and academic training. The well-characterized changes in its magnetic, structural, and spectroscopic properties provide a clear illustration of molecular bistability, a concept that continues to drive innovation in the development of molecular switches, sensors, and memory devices. A thorough understanding of its behavior, grounded in the experimental protocols and quantitative data presented herein, is crucial for any researcher entering this dynamic field.

References

- 1. BJOC - Spin state switching in iron coordination compounds [beilstein-journals.org]

- 2. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Heterocyclic dithiocarbamato-iron( iii ) complexes: single-source precursors for aerosol-assisted chemical vapour deposition (AACVD) of iron sulfide t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03881B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Iron diethyldithiocarbamate | C15H30FeN3S6 | CID 84123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ligand-Field Theory [chemed.chem.purdue.edu]

- 16. Ligand field theory - Wikipedia [en.wikipedia.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. TD-DFT study of the light-induced spin crossover of Fe(iii) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Light-induced excited spin state trapping in iron(iii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Photomagnetism of iron(ii) spin crossover complexes—the T(LIESST) approach - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of Iron, tris(diethyldithiocarbamato)- in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iron, tris(diethyldithiocarbamato)-, a coordination complex with significant interest in various research and development fields. This document summarizes available solubility information, presents a detailed experimental protocol for its quantitative determination, and visualizes the experimental workflow.

Introduction to Iron, tris(diethyldithiocarbamato)-

Iron, tris(diethyldithiocarbamato)- (also known as Iron(III) diethyldithiocarbamate or Fe(Et2dtc)3) is a coordination complex with the formula Fe(S₂CNEt₂)₃. It presents as a dark brown to black solid and is known for its solubility in organic solvents.[1] This property is crucial for its application as a single-source precursor in the synthesis of iron sulfide nanoparticles and for studies related to its interesting spin crossover behavior.[1] Understanding its solubility is fundamental for designing synthetic routes, formulating solutions for experimental studies, and for any potential application in drug delivery systems or as a catalyst.

Solubility Data

While Iron, tris(diethyldithiocarbamato)- is widely reported to be soluble in organic solvents, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature). The information available is qualitative. The table below summarizes this qualitative information for a range of common organic solvents.

| Organic Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Toluene | C₇H₈ | Soluble |

| Benzene | C₆H₆ | Soluble |

| Acetone | C₃H₆O | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble |

| Methanol | CH₃OH | Sparingly Soluble to Soluble |

| Ethanol | C₂H₅OH | Sparingly Soluble to Soluble |

Note on Quantitative Data: The absence of specific quantitative solubility values in publicly accessible literature highlights a gap in the comprehensive characterization of this compound. The experimental protocol provided in the following section can be employed to determine these precise values.

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of the solubility of Iron, tris(diethyldithiocarbamato)- in an organic solvent using UV-Vis spectrophotometry. This method is suitable for colored compounds and offers high sensitivity.

Principle

The concentration of a colored solute in a solution is directly proportional to the absorbance of the solution at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined, thereby establishing the solubility.

Materials and Equipment

-

Iron, tris(diethyldithiocarbamato)- (high purity)

-

Selected organic solvent (spectroscopic grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent and wavelength range)

-

Thermostatic shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Syringes

Procedure

3.3.1. Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of Iron, tris(diethyldithiocarbamato)- and dissolve it in a known volume of the selected organic solvent in a volumetric flask to prepare a stock solution of a known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for Iron, tris(diethyldithiocarbamato)- in the chosen solvent by scanning the UV-Vis spectrum of a dilute standard solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 to ensure linearity.

3.3.2. Preparation of Saturated Solution

-

Equilibration: Add an excess amount of Iron, tris(diethyldithiocarbamato)- to a known volume of the organic solvent in a sealed container.

-

Agitation: Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

3.3.3. Sample Analysis

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

3.3.4. Calculation of Solubility

-

Concentration of Diluted Solution: Use the equation of the calibration curve to calculate the concentration of the diluted sample from its measured absorbance.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Iron, tris(diethyldithiocarbamato)- in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Iron, tris(diethyldithiocarbamato)-.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of Iron, tris(diethyldithiocarbamato)- and a practical framework for its quantitative determination. The provided protocol can be adapted for various organic solvents and experimental conditions to generate the much-needed quantitative solubility data for this important coordination complex.

References

"Iron, tris(diethyldithiocarbamato)- molecular weight"

An In-Depth Technical Guide to Iron, tris(diethyldithiocarbamato)-

This technical guide provides a comprehensive overview of iron, tris(diethyldithiocarbamato)-, a coordination complex with significant applications in research and development. The document details its physicochemical properties, synthesis protocols, and biological activities, with a focus on its role as a nitric oxide trap and its potential in cancer research. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

Iron, tris(diethyldithiocarbamato)-, also known as ferric diethyldithiocarbamate, is an octahedral coordination complex of iron(III).[1] It is a black or dark brown solid compound soluble in organic solvents.[1][2] The complex exhibits a phenomenon known as spin crossover, where its magnetic state is sensitive to temperature.[1] At low temperatures (around 79K), it adopts a low-spin configuration, which transitions to a high-spin configuration at room temperature (around 297K).[1]

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀FeN₃S₆ | [3][4] |

| Molecular Weight | 500.63 g/mol | [1][2] |

| 500.7 g/mol | [4] | |

| Exact Mass | 500.011336 Da | [2][4][5] |

| Appearance | Dark brown to black solid | [1][2] |

| CAS Number | 13963-59-2 | [3][4][5] |

| EC Number | 237-743-7 | [2][4] |

| PubChem CID | 84123 | [2][4] |

| IUPAC Name | Tris(diethyldithiocarbamato)iron | [1] |

Synthesis and Experimental Protocols

The synthesis of iron tris(dithiocarbamate) complexes is typically achieved through salt metathesis reactions.[1][6] This method involves the reaction of an iron(III) salt with a soluble salt of the diethyldithiocarbamate ligand.

General Synthesis Protocol

This protocol describes a typical salt metathesis reaction for preparing Iron, tris(diethyldithiocarbamato)-.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Sodium diethyldithiocarbamate (NaS₂CNEt₂)

-

Aqueous solvent (e.g., deionized water)

-

Organic solvent for purification (e.g., dichloromethane)

Procedure:

-

Prepare an aqueous solution of Iron(III) chloride.

-

Separately, prepare an aqueous solution of sodium diethyldithiocarbamate.

-

Add the iron(III) chloride solution dropwise to the stirred solution of sodium diethyldithiocarbamate.[6]

-

A precipitate of Iron, tris(diethyldithiocarbamato)- will form immediately.

-

Continue stirring for a specified period to ensure the reaction goes to completion.

-

Collect the solid product by filtration.

-

Wash the product with water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from an appropriate organic solvent, such as dichloromethane, to yield the final crystalline product.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines, such as the U2OS osteosarcoma cell line.[7]

Materials:

-

U2OS human osteosarcoma cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Iron, tris(diethyldithiocarbamato)- dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed U2OS cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Iron, tris(diethyldithiocarbamato)-. Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC₅₀ value of the compound.

Biological Activity and Mechanism of Action

Dithiocarbamates are a class of metal-chelating compounds with diverse biological activities, including use as antifungal and anticancer agents.[8]

Nitric Oxide Trapping

Iron, tris(diethyldithiocarbamato)- characteristically reacts with nitric oxide (NO).[1] This efficient chemical trapping reaction provides a method for detecting NO.[1] The iron(II) complex, iron bis(diethyldithiocarbamate), is particularly noted as an efficient and selective NO trap in animal tissues, forming a stable paramagnetic nitrosyl iron complex that can be detected by EPR spectroscopy.[9][10]

Anticancer Activity and Signaling Pathways

Diethyldithiocarbamate (DTC), a metabolite of the drug disulfiram, can form complexes with metals like copper and zinc, which are known to inhibit proteasomes and suppress cancer cell growth.[7] However, studies comparing different metal complexes of DTC found that the iron complex exhibited a less pronounced cytotoxic effect on the U2OS osteosarcoma cell line compared to the copper and manganese complexes.[7]

Despite the lower direct cytotoxicity of the iron complex in some studies, the broader class of dithiocarbamates is known to impact key cellular pathways involved in cancer progression. Their anti-tumor effects are partly attributed to their ability to complex with cellular copper, leading to the inhibition of the proteasome, which in turn initiates apoptosis in tumor cells.[8] Specifically, inhibition of the chymotrypsin-like (CT-like) activity of the proteasome is most effective in inducing cancer cell death.[8]

Furthermore, dithiocarbamates are reported inhibitors of the nuclear factor-kappaB (NF-κB) signaling cascade, a crucial pathway involved in inflammation, cell survival, and proliferation.[8] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis. The chelation of iron itself is a recognized anti-cancer strategy, as iron is essential for rapidly proliferating cancer cells.[11][12] Iron chelators can modulate multiple signaling pathways, including the PI3K/AKT pathway, to inhibit tumor growth and metastasis.[11]

References

- 1. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Iron diethyldithiocarbamate | C15H30FeN3S6 | CID 84123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iron tris(diethyldithiocarbamate) - Wikidata [wikidata.org]

- 6. Heterocyclic dithiocarbamato-iron( iii ) complexes: single-source precursors for aerosol-assisted chemical vapour deposition (AACVD) of iron sulfide t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03881B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 10. Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-D-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Cancer cell iron metabolism and the development of potent iron chelators as anti-tumour agents. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Thermal Stability of Iron, tris(diethyldithiocarbamato)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Iron, tris(diethyldithiocarbamato)-, a compound of interest in various research and development fields. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and thermal analysis, and includes visualizations of the synthetic workflow and proposed thermal decomposition pathway.

Thermal Decomposition Data

The thermal stability of Iron, tris(diethyldithiocarbamato)- and related iron(III) dithiocarbamate complexes has been investigated using thermogravimetric analysis (TGA). The data reveals a multi-step decomposition process, typically concluding with the formation of iron sulfide.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Product | Reference |

| Iron, tris(diethyldithiocarbamato)- | Single Step | ~270 - 330 | ~79 | ~21 | FeS (approximated) | [1] |

| Tris-(piperidinedithiocarbamato)iron(III) | Step 1 | 210 | 15.6 | - | Intermediate | [2] |

| Step 2 | 304 | 65.5 | 15.7 | FeS (calculated) | [2] | |

| Tris-(tetrahydroquinolinedithiocarbamato)iron(III) | Step 1 | 207 | 28.0 | - | Intermediate | [2] |

| Step 2 | 257 | 44.3 | - | Intermediate | [2] | |

| Step 3 | 351 | 7.1 | 11.8 | Iron Sulfide | [2] | |

| Iron(III) dialkyldithiocarbamates (general) | Major Loss | 200 - 350 | ~70 | - | Iron Sulfide/Oxide | [3] |

Experimental Protocols

Synthesis of Iron, tris(diethyldithiocarbamato)-

The synthesis of Iron, tris(diethyldithiocarbamato)- is typically achieved through a salt metathesis reaction.[4] The following protocol is a representative procedure.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium diethyldithiocarbamate trihydrate (NaS₂CN(C₂H₅)₂·3H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a specific molar amount of iron(III) chloride hexahydrate in a minimal amount of deionized water in a beaker with stirring.

-

In a separate beaker, dissolve a three-molar equivalent of sodium diethyldithiocarbamate trihydrate in deionized water.

-

-

Reaction:

-

Slowly add the sodium diethyldithiocarbamate solution to the iron(III) chloride solution while stirring vigorously.

-

A dark brown to black precipitate of Iron, tris(diethyldithiocarbamato)- will form immediately.

-

Continue stirring the mixture at room temperature for approximately 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with several portions of deionized water to remove any unreacted salts.

-

Follow with a wash of cold ethanol to remove any organic impurities.

-

Dry the product in a desiccator under vacuum to a constant weight.

-

Thermogravimetric Analysis (TGA)

The following is a general protocol for the thermogravimetric analysis of Iron, tris(diethyldithiocarbamato)-.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried Iron, tris(diethyldithiocarbamato)- sample into an alumina or platinum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C.

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Collection:

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset and completion temperatures of decomposition, as well as the percentage of weight loss at each stage.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Iron, tris(diethyldithiocarbamato)-.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of Iron, tris(diethyldithiocarbamato)-.

References

- 1. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. Heterocyclic dithiocarbamato-iron( iii ) complexes: single-source precursors for aerosol-assisted chemical vapour deposition (AACVD) of iron sulfide t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03881B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

Iron, tris(diethyldithiocarbamato)-: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of Iron, tris(diethyldithiocarbamato)-, a coordination complex with significant potential in various scientific and therapeutic fields. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties and Synthesis

Iron, tris(diethyldithiocarbamate)-, with the chemical formula Fe(S₂CNEt₂)₃, is a dark brown to black solid.[1] It is an octahedral coordination complex of iron(III) and is soluble in organic solvents.[1] The compound is known to exhibit spin crossover behavior, where its magnetic properties are sensitive to temperature.[1] At lower temperatures, it adopts a low-spin configuration, transitioning to a high-spin state at room temperature.[1]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₀FeN₃S₆ | [1] |

| Molar Mass | 500.63 g/mol | [1] |

| Appearance | Dark brown to black solid | [1] |

| CAS Number | 13963-59-2 | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

The synthesis of Iron, tris(diethyldithiocarbamato)- is typically achieved through a salt metathesis reaction.[1]

Experimental Protocol: Synthesis of Iron, tris(diethyldithiocarbamato)-

This protocol is adapted from the general synthesis of tris(N,N'-dialkyldithiocarbamato)iron(III) complexes.

Materials:

-

Sodium diethyldithiocarbamate trihydrate

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ethanol

-

Distilled water

-

Diethyl ether

Procedure:

-

Preparation of the Ligand Solution: Dissolve sodium diethyldithiocarbamate trihydrate in a minimal amount of distilled water.

-

Preparation of the Iron(III) Solution: Dissolve Iron(III) chloride hexahydrate in ethanol.

-

Reaction: Slowly add the aqueous solution of sodium diethyldithiocarbamate to the ethanolic solution of Iron(III) chloride with constant stirring. A dark-colored precipitate will form immediately.

-

Isolation of the Product: Continue stirring the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by vacuum filtration.

-

Purification: Wash the precipitate with distilled water and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting black solid under vacuum.

Characterization: The synthesized compound can be characterized by various spectroscopic and analytical techniques.

-

FTIR Spectroscopy: The presence of the dithiocarbamate ligand can be confirmed by characteristic peaks. The C-N stretching vibration is typically observed around 1480-1550 cm⁻¹, and the C-S stretching vibration appears in the range of 950-1050 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic spectrum of the complex in an organic solvent like chloroform will show characteristic absorption bands. These bands are typically due to ligand-to-metal charge transfer (LMCT) and d-d transitions.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complex. The decomposition of Iron, tris(diethyldithiocarbamato)- typically occurs in multiple stages, with the final residue being iron sulfide (FeS) which can be further oxidized to iron oxide (Fe₂O₃) at higher temperatures in the presence of air.[2][3]

Biological Activities

Iron, tris(diethyldithiocarbamato)- and its ligand, diethyldithiocarbamate (DDC), have demonstrated a range of biological activities, including anticancer, antioxidant, and pro-oxidant effects.

Anticancer Activity

The anticancer potential of dithiocarbamate complexes is an area of active research. The mechanism of action is believed to involve the inhibition of the proteasome and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of Iron, tris(diethyldithiocarbamato)- on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Iron, tris(diethyldithiocarbamato)- solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Iron, tris(diethyldithiocarbamato)-. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cell Death

The ligand diethyldithiocarbamate (DDC) has been shown to induce both apoptosis and necrosis in a dose-dependent manner in HL-60 leukemia cells.[5] This dual activity is mediated by the differential activation of MAP kinases and is linked to the cellular redox state.[5]

Antioxidant and Pro-oxidant Activity

Diethyldithiocarbamate (DDC) is known to possess both antioxidant and pro-oxidant properties.[6] As an antioxidant, it can scavenge reactive oxygen species (ROS).[6] However, in the presence of transition metal ions like iron, it can also exhibit pro-oxidant effects by reducing Fe(III) to Fe(II), which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals. This dual nature is crucial in the context of cancer therapy, as cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress induced by pro-oxidant agents.

Experimental Workflows

A typical workflow for the synthesis and evaluation of Iron, tris(diethyldithiocarbamato)- is depicted below.

Conclusion

Iron, tris(diethyldithiocarbamato)- is a versatile coordination complex with intriguing physicochemical properties and significant biological activities. Its synthesis is straightforward, and its characterization provides insights into its structure and stability. The compound's anticancer potential, mediated through proteasome inhibition and induction of cell death, coupled with its dual antioxidant and pro-oxidant nature, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers to explore the therapeutic applications of this and related dithiocarbamate complexes. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

References

- 1. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Iron, tris(diethyldithiocarbamato)- as a Single-Source Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iron, tris(diethyldithiocarbamato)- [Fe(S₂CNEt₂)₃] and related dithiocarbamate complexes as single-source precursors for the synthesis of iron sulfide nanomaterials. Detailed protocols for the preparation of both nanoparticles and thin films are presented, along with key data on precursor properties and the characteristics of the resulting materials.

Introduction

Iron sulfide nanoparticles (FeS NPs) and thin films have garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Their unique magnetic, optical, and electronic properties make them promising candidates for applications in drug delivery, magnetic resonance imaging (MRI), photothermal therapy, and as antibacterial agents.[1][2] The use of single-source precursors, such as Iron, tris(diethyldithiocarbamato)-, offers a reliable and reproducible route to high-quality iron sulfide nanomaterials with tunable properties.[3] This approach simplifies the synthesis process by providing both the iron and sulfur from a single, stable compound, allowing for greater control over stoichiometry and phase purity of the resulting iron sulfide.[3]

Data Presentation

The thermal decomposition behavior of the precursor and the resulting nanoparticle characteristics are critical for reproducible synthesis. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) of various iron(III) tris(dialkyldithiocarbamato) complexes and the typical sizes of iron sulfide nanoparticles obtained under different synthetic conditions.

Table 1: Thermal Decomposition Data of Iron(III) tris(dialkyldithiocarbamato) Precursors

| Precursor | Decomposition Onset (°C) | Major Decomposition (°C) | Final Residue (%) | Notes |

| Tris(diethyldithiocarbamato)iron(III) | ~160 | 200–350 | - | Decomposition temperature is lowered to ~100°C in the presence of oleylamine.[4] |

| Tris(piperidinedithiocarbamato)iron(III) | - | 210 and 304 | 15.7 | Two-step decomposition. The final residue corresponds to FeS.[5] |

| Tris(tetrahydroquinolinedithiocarbamato)iron(III) | - | 207, 257, and 351 | 11.8 | Ill-defined three-step decomposition.[5] |

| Tris(N,N'-dialkyldithiocarbamato)iron(III) complexes (general) | - | 200–350 | ~70% weight loss | Decomposition often occurs in two stages, forming iron sulfide as an intermediate.[6] |

Table 2: Synthesis Parameters and Resulting Iron Sulfide Nanoparticle Characteristics

| Synthesis Method | Precursor | Temperature (°C) | Capping Agent/Solvent | Resulting Phase(s) | Particle Size/Morphology |

| Hot Injection | Bis(phenyldithiocarbamato)iron(II) | 180 | Oleic acid/ODA | Pyrrhotite-4M | Rod-like and spherical, 23.90–38.89 nm[7] |

| Hot Injection | Bis(dimethyldithiocarbamato)iron(II) | 180 | Oleic acid/ODA | Pyrrhotite | Spherical, 4.50–10.50 nm[7] |

| Hot Injection | Bis(imidazolyldithiocarbamato)iron(II) | 180 | Oleic acid/ODA | Troilite | Spherical, 6.05–6.19 nm[7] |

| Hot Injection | (N-anil-N-piperldtc)Fe | 200 | TOPO/Oleic acid | FeS/FeS₂ | Nano-rods, 14.47–30.25 nm[3] |

| Hot Injection | (N-piperldtc)Fe | 200 | TOPO/Oleic acid | FeS₂ | Nano-flower, 17.78–23.11 nm[3] |

| Hot Injection | (N-anildtc)Fe | 200 | TOPO/Oleic acid | FeS | Nano-rods, 17.39–21.74 nm[3] |

| Thermolysis | Tris(N-methylbenzyldithiocarbamato)iron(III) | 120, 180, 240 | HDA | Greigite | Rod-like and spherical, 6.49–7.89 nm[8] |

| AACVD | Tris(piperidinedithiocarbamato)iron(III) | 350, 400, 450 | Toluene | Pyrrhotite, Marcasite | Sheet-like, nano-leaf/flake structures[5] |

Experimental Protocols

The following are detailed protocols for the synthesis of iron sulfide nanoparticles and thin films using Iron, tris(diethyldithiocarbamato)- and related precursors.

Protocol for Hot-Injection Synthesis of Iron Sulfide Nanoparticles

This method involves the rapid injection of a precursor solution into a hot solvent containing a capping agent, leading to the nucleation and growth of nanoparticles.

Materials:

-

Iron(II/III) dithiocarbamate precursor (e.g., [Fe(S₂CNR₂)₂] or [Fe(S₂CNR₂)₃])

-

Trioctylphosphine oxide (TOPO) or Octadecylamine (ODA)

-

Oleic acid

-

Methanol

-

Three-necked flask, reflux condenser, thermometer, syringe, and standard Schlenk line equipment

-

Centrifuge

Procedure:

-

In a three-necked flask, add the capping agent (e.g., 3 g of TOPO or 10 g of ODA).

-

Heat the flask to the desired reaction temperature (e.g., 180-200 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[3][7]

-

In a separate vial, dissolve the iron dithiocarbamate precursor (e.g., 0.3 g) in a solvent such as oleic acid (e.g., 4 mL).[3]

-

Using a syringe, rapidly inject the precursor solution into the hot capping agent. A temperature drop of 15-30 °C is typically observed.[3][7]

-

Allow the reaction to proceed at the set temperature for a specified duration (e.g., 1 hour).[3][7]

-

After the reaction is complete, cool the flask to approximately 70 °C.[3][7]

-

Add an excess of a non-solvent, such as cold methanol (e.g., 20 mL), to precipitate the nanoparticles.[3]

-

Isolate the nanoparticles by centrifugation (e.g., 2000 rpm for 30 minutes).[3][7]

-

Wash the nanoparticles multiple times with cold methanol to remove any unreacted precursors and excess capping agent.[3]

-

Dry the purified nanoparticles under vacuum.

Protocol for Heat-Up Synthesis of Iron Sulfide Nanoparticles

In this method, the precursor and capping agent are mixed at room temperature and then heated to the desired decomposition temperature.

Materials:

-

Iron(III) tris(dithiocarbamato) precursor

-

Oleylamine or Hexadecylamine (HDA)

-

Methanol

-

Three-necked flask, reflux condenser, thermometer, and standard Schlenk line equipment

-

Centrifuge

Procedure:

-

In a three-necked flask, combine the Iron(III) tris(dithiocarbamato) precursor and the capping agent (e.g., oleylamine or HDA).

-

Under an inert atmosphere, begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 230 °C).

-

Maintain the reaction at this temperature for a set period to allow for nanoparticle growth.

-

After the designated time, cool the reaction mixture to approximately 70 °C.

-

Precipitate the nanoparticles by adding an excess of methanol.

-

Collect the nanoparticles via centrifugation.

-

Wash the collected nanoparticles with methanol several times.

-

Dry the final product under vacuum.

Protocol for Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Iron Sulfide Thin Films

AACVD is a technique used to deposit thin films onto a substrate from an aerosol of the precursor solution.

Materials:

-

Iron(III) tris(dithiocarbamato) precursor

-

Solvent (e.g., Toluene or Chloroform)

-

Glass substrates

-

AACVD reactor setup with an ultrasonic humidifier

Procedure:

-

Prepare a solution of the iron dithiocarbamate precursor in a suitable solvent (e.g., 46 mM in toluene).[5]

-

Clean the glass substrates by ultrasonication in distilled water and acetone, then store them in ethanol.[5]

-

Place the cleaned substrates into the AACVD reactor.

-

Heat the reactor to the desired deposition temperature (e.g., 350, 400, or 450 °C).[5]

-

Generate an aerosol of the precursor solution using an ultrasonic humidifier.[5]

-

Transport the aerosol into the hot zone of the reactor using an inert carrier gas (e.g., argon).

-

The precursor decomposes on the hot substrate surface, forming an iron sulfide thin film.

-

Continue the deposition for the desired amount of time to achieve the target film thickness.

-

After deposition, cool the reactor to room temperature under an inert atmosphere before removing the coated substrates.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of iron sulfide nanoparticles using a single-source precursor approach.

Caption: Workflow for iron sulfide nanoparticle synthesis.

Applications in Drug Development

Iron sulfide nanoparticles synthesized from single-source precursors exhibit properties that are highly relevant to drug development professionals. Their biocompatibility and magnetic nature make them suitable for a range of biomedical applications.[1][2]

-

Drug Delivery: The tunable size and surface chemistry of these nanoparticles allow for the loading and targeted delivery of therapeutic agents. Their magnetic properties enable magnetic guidance to specific sites within the body, potentially increasing the efficacy of drugs while minimizing systemic side effects.[2]

-

Cancer Therapy: FeS NPs can be utilized in photothermal therapy, where they absorb near-infrared light and convert it into heat to ablate cancer cells. Additionally, they can participate in Fenton-like reactions to generate reactive oxygen species (ROS), inducing cancer cell death.[9]

-

Biomedical Imaging: As contrast agents in MRI, iron sulfide nanoparticles can enhance the resolution of images, aiding in the diagnosis and monitoring of diseases.[2]

-

Antibacterial Agents: Certain phases of iron sulfide nanoparticles have demonstrated antibacterial activity, offering a potential alternative to traditional antibiotics.[2]

The use of Iron, tris(diethyldithiocarbamato)- and related single-source precursors provides a versatile platform for the development of advanced iron sulfide nanomaterials with significant potential in the pharmaceutical and biomedical fields.

References

- 1. Nano-Sized Iron Sulfide: Structure, Synthesis, Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. FeS/FeS2 nanoscale structures synthesized in one step from Fe(ll) dithiocarbamate complexes as a single source precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Biomedical applications of iron sulfide-based nanozymes [frontiersin.org]

Synthesis of Iron Sulfide Nanoparticles Using Iron(III) Tris(diethyldithiocarbamato) for Drug Delivery Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of iron sulfide nanoparticles utilizing Iron(III) tris(diethyldithiocarbamato) as a single-source precursor. It further outlines their application in drug delivery, specifically focusing on the loading of the chemotherapeutic agent doxorubicin, and subsequent in vitro evaluation.

Introduction

Iron sulfide nanoparticles have garnered significant interest in the biomedical field due to their unique magnetic and electronic properties, biocompatibility, and potential for various applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[1][2] The use of a single-source precursor, such as Iron(III) tris(diethyldithiocarbamato) (Fe(Ddtc)₃), offers a convenient and reproducible method for the synthesis of these nanoparticles with control over their size and phase.[3] This approach involves the thermal decomposition of the precursor in a high-boiling point solvent, leading to the formation of iron sulfide nanocrystals.[3][4]

Data Presentation

The properties of iron sulfide nanoparticles are highly dependent on the synthesis conditions. The following tables summarize quantitative data from various studies on the synthesis of iron sulfide nanoparticles using dithiocarbamate precursors.

Table 1: Nanoparticle Size Dependence on Synthesis Temperature

| Precursor | Solvent | Temperature (°C) | Average Size (nm) | Crystalline Phase | Reference |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | HDA | 120 | 2.04–4.77 | Pyrrhotite-4M (Fe₇S₈) | [5] |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | HDA | 180 | 4.82–11.12 | Pyrrhotite-6C (Fe₁₁S₁₂) | [5] |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | HDA | 240 | 6.50–12.39 | Pyrrhotite-6C (Fe₁₁S₁₂) | [5] |

| Bis-(phenyldithiocarbamato)iron(II) | Oleic Acid/ODA | 180 | 23.90–38.89 | Pyrrhotite-4M | [6] |

| Bis-(dimethyldithiocarbamato)iron(II) | Oleic Acid/ODA | 180 | 4.50–10.50 | Pyrrhotite | [6] |

HDA: Hexadecylamine, ODA: Octadecylamine

Table 2: Magnetic Properties of Iron Oxide Nanoparticles

| Nanoparticle Composition | Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Behavior | Reference |

| Fe₃O₄ | 5.8 | - | - | Superparamagnetic | [7] |

| DMSA-coated Fe₃O₄ | 8.3 | 31 | ~0 | Superparamagnetic | [8] |

| ⁹⁹mTc labeled Fe₃O₄ | - | 28 | ~0 | Superparamagnetic | [8] |

Note: While the provided data is for iron oxide, it serves as a reference for the expected magnetic behavior of similarly sized iron sulfide nanoparticles, which also exhibit superparamagnetic properties.

Experimental Protocols

Protocol 1: Synthesis of Iron Sulfide Nanoparticles

This protocol describes the thermolysis of Iron(III) tris(diethyldithiocarbamato) to synthesize iron sulfide nanoparticles.

Materials:

-

Iron(III) tris(diethyldithiocarbamato) (Fe(Et₂NCS₂)₃)

-

Oleylamine (technical grade, 70%)

-

Trioctylphosphine oxide (TOPO)

-

Methanol (anhydrous)

-

Nitrogen gas (high purity)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Thermometer or thermocouple

-

Syringe

-

Centrifuge and centrifuge tubes

Procedure:

-

Setup: Assemble a three-neck flask with a condenser, a thermometer, and a rubber septum in a heating mantle. Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Solvent Preparation: Add 3 g of TOPO to the flask and heat to 200°C under a continuous nitrogen flow with vigorous stirring.[3]

-

Precursor Injection: In a separate vial, dissolve 0.3 g of Iron(III) tris(diethyldithiocarbamato) in 4 mL of oleic acid.[3]

-